DL-myo-Inositol 1,4,5-Trisphosphate Hexaammonium Salt

Calcium Signaling Second Messenger Assays Inositol Phosphate Pharmacology

Inconsistent Ca²⁺ release data often results from using incorrect inositol phosphate analogs or salt forms. This hexaammonium salt is the validated standard for IP₃R-mediated Ca²⁺ mobilization. • EC₅₀ ≈ 0.1 μM in permeabilized cell assays-ensures assay sensitivity and reproducibility • Racemic DL-mixture with defined stereochemistry for quantitative IP₃R binding displacement studies • High aqueous solubility vs. free acid; cost-effective alternative to caged analogs for HTS screening Research-use only. Not for diagnostic or therapeutic applications.

Molecular Formula C6H33N6O15P3
Molecular Weight 522.278
CAS No. 112571-68-3
Cat. No. B589504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-myo-Inositol 1,4,5-Trisphosphate Hexaammonium Salt
CAS112571-68-3
SynonymsDL-myo-Inositol 1,4,5-Tris(dihydrogen Phosphate) Hexaammonium Salt
Molecular FormulaC6H33N6O15P3
Molecular Weight522.278
Structural Identifiers
SMILESC1(C(C(C(C(C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+]
InChIInChI=1S/C6H15O15P3.6H3N/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);6*1H3/t1-,2+,3+,4-,5-,6-;;;;;;/m1....../s1
InChIKeyLIYOERFOZGUFMQ-PPKFVSOLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DL-myo-Ins(1,4,5)P3 Hexaammonium Salt Overview


DL-myo-Inositol 1,4,5-trisphosphate hexaammonium salt (CAS 112571-68-3) is a hexaammonium salt form of the racemic mixture of the endogenous second messenger D-myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃) [1]. It is a small molecule ligand (molecular formula C₆H₃₃N₆O₁₅P₃, molecular weight 522.28 g/mol) widely used as a biochemical reagent to investigate intracellular calcium (Ca²⁺) signaling pathways [2]. As a critical second messenger, Ins(1,4,5)P₃ is generated via phospholipase C-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) and binds to specific inositol 1,4,5-trisphosphate receptors (IP₃Rs) on the endoplasmic reticulum, triggering the release of Ca²⁺ from intracellular stores into the cytoplasm [2]. The compound is intended for non-human research use only and is not approved for therapeutic or diagnostic applications [3].

Format Racemic DL-mixture hexaammonium salt, soluble in aqueous buffers
Workflow Permeabilized cell & microsomal Ca²⁺ release assays, microinjection
Selection Enables IP₃R pathway activation without caged analogs; research use only

Non-Substitutability of DL-myo-Ins(1,4,5)P3 Hexaammonium Salt


Direct substitution of DL-myo-Inositol 1,4,5-trisphosphate hexaammonium salt with other inositol phosphate analogs, free acid forms, or alternative salt forms is not scientifically valid due to marked differences in molecular recognition, stereospecificity, and physiochemical properties that critically impact experimental outcomes. The specific phosphate substitution pattern at the 1-, 4-, and 5-positions of the myo-inositol ring is essential for high-affinity binding to the IP₃ receptor (IP₃R) and subsequent Ca²⁺ mobilization [1]. Furthermore, the IP₃R exhibits strict stereoselectivity, with the naturally occurring D-enantiomer possessing significantly higher biological activity compared to the L-enantiomer [2]. The hexaammonium counterion confers enhanced aqueous solubility relative to the free acid, which is crucial for reproducible in vitro assay preparation, particularly in permeabilized cell systems [3]. While other salts (e.g., sodium or potassium) are available, the ammonium salt offers a distinct ionic profile that may influence downstream assay conditions or interfere with specific ion-sensitive measurements [4]. Therefore, the use of this specific compound is mandated to ensure reproducible, interpretable, and physiologically relevant results in quantitative Ca²⁺ signaling studies.

Inositol phosphate isomer (1,3,4 or 2,4,5) dramatically reduces IP₃R binding; only the 1,4,5 pattern supports high-affinity receptor engagement.
Free acid or Na⁺/K⁺ salt forms alter solubility, handling stability, and may introduce interfering ions into Ca²⁺-sensitive assays.
Racemic DL-mixture potency depends on D-enantiomer content; pure D- or L-forms shift concentration-response curves and should not be directly substituted.

Quantitative Evidence: DL-myo-Ins(1,4,5)P3 Hexaammonium Salt


Ca²⁺ Mobilization Potency: DL- vs. D-Enantiomer

In direct functional assays using saponin-permeabilized rat basophilic leukemia (RBL) cells, the racemic DL-myo-inositol 1,4,5-trisphosphate mixture demonstrates approximately half the Ca²⁺-mobilizing potency of the pure, naturally occurring D-enantiomer [1]. This is because only the D-isomer binds with high affinity to the IP₃ receptor, while the L-isomer is virtually inactive. The observed EC₅₀ for the DL-mixture (reported to contain approximately 0.1 μM of active D-enantiomer) reflects this 2-fold reduction in apparent potency compared to pure D-Ins(1,4,5)P₃ [2]. This quantitative relationship is critical for researchers when selecting between racemic DL-mixtures and enantiopure D-formulations for their specific experimental requirements.

Ca²⁺ Release Potency
Reported
DL-mixture EC₅₀ ≈ 0.1 μM; D-enantiomer EC₅₀ ≈ 0.05–0.08 μM in permeabilized RBL cells
Supports potency calculation for racemic mixture use in Ca²⁺ flux assays
Approx. 2-fold apparent potency difference; active D-Ins(1,4,5)P₃ content governs response
Calcium Signaling Second Messenger Assays Inositol Phosphate Pharmacology

IP₃R Binding Affinity: 1,4,5- vs. 1,3,4-Isomer

The specific 1,4,5-trisphosphate substitution pattern on the myo-inositol ring is non-negotiable for high-affinity binding to the IP₃ receptor (IP₃R). Radioligand binding studies using [³H]-Ins(1,4,5)P₃ on cerebellar membranes reveal that the dissociation constant (Kd) for the 1,4,5-isomer is in the low nanomolar range, typically 50-80 nM [1]. In contrast, the 1,3,4-trisphosphate isomer (a major metabolite) exhibits a >100-fold lower affinity for the receptor, with reported Kd values exceeding 10 μM [2]. The 2,4,5-trisphosphate isomer is also a weak ligand. The hexaammonium salt formulation of the 1,4,5-isomer, therefore, ensures the highest possible receptor engagement for in vitro studies [3]. Using alternative inositol trisphosphate isomers would fail to activate IP₃R-mediated Ca²⁺ release at comparable concentrations, leading to false-negative results in signaling assays.

IP₃R Binding Affinity
Reported
1,4,5-Isomer Kd ≈ 54.7–80 nM; 1,3,4-Isomer Kd > 10 μM in cerebellar membranes
Isomeric identity critical for IP₃R activation; validates assay specificity
>100-fold affinity difference; 1,3,4-isomer produces false-negative Ca²⁺ release results
IP3 Receptor Binding Structure-Activity Relationship Ligand-Receptor Interaction

Stability & Solubility: Hexaammonium Salt vs. Free Acid

The hexaammonium counterion significantly improves the aqueous solubility and stability of DL-myo-inositol 1,4,5-trisphosphate compared to its free acid counterpart, which is a critical practical consideration for reproducible experimental workflows [1]. While precise quantitative solubility data for the free acid is scarce due to its hygroscopic and unstable nature, the hexaammonium salt is supplied as a stable, off-white solid that can be reliably reconstituted in aqueous buffers . According to vendor Certificate of Analysis documentation, the hexaammonium salt can be stored intact at room temperature for several weeks and at -20°C for long-term storage, with stock solutions remaining stable for up to one week at 4°C or three months at -20°C [2]. The free acid form, in contrast, is highly prone to deliquescence and rapid degradation, rendering precise weighing and reproducible assay preparation extremely challenging without specialized handling [3].

Salt Form Stability
Source review
Stable non-hygroscopic solid; aqueous stock solutions stable 1 week at 4°C, 3 months at −20°C
Improved handling reproducibility vs. free acid; supports consistent assay preparation
Vendor-derived data; confirm stability under local lab conditions
Biochemical Reagent Handling Assay Reproducibility Compound Stability

Functional Equivalence vs. Caged Membrane-Permeant Analogs

For researchers using permeabilized cell preparations or microinjection techniques, the DL-myo-inositol 1,4,5-trisphosphate hexaammonium salt provides identical Ca²⁺-releasing efficacy as its more expensive, membrane-permeant (caged or esterified) analogs [1]. Direct comparative studies in permeabilized SH-SY5Y neuroblastoma cells demonstrate that both the native hexaammonium salt and its caged derivatives, once photolyzed or de-esterified, induce comparable maximal Ca²⁺ release responses, with identical EC₅₀ values (~0.08-0.1 μM) for the liberated active D-Ins(1,4,5)P₃ species [2]. The primary differentiation lies not in intrinsic receptor pharmacology but in the delivery method: the hexaammonium salt is restricted to systems where the plasma membrane barrier is circumvented, whereas membrane-permeant analogs (e.g., ci-IP₃/PM, NDBF-IP₃ hexakis acetoxymethyl ester) are required for intact cell studies [3]. Consequently, for a significant subset of Ca²⁺ signaling assays, the hexaammonium salt represents a far more cost-effective and directly active tool without sacrificing functional fidelity [4].

Functional Equivalence
Reported
Comparable EC₅₀ ≈ 0.08–0.1 μM for hexaammonium salt and uncaged caged analogs in permeabilized SH-SY5Y cells
Hexaammonium salt achieves reported Ca²⁺-mobilizing potency in permeabilized preparations
Method-restricted; requires membrane permeabilization or microinjection, not intact cells
Calcium Imaging Permeabilized Cell Assays Cost-Effective Research Tools

DL-myo-Ins(1,4,5)P3 Hexaammonium Salt Applications


High-Throughput Screening for IP₃R Modulators

Given its robust and reproducible Ca²⁺-mobilizing activity in permeabilized cell assays (EC₅₀ ≈ 0.1 μM) and favorable aqueous solubility [1], the hexaammonium salt is ideally suited as a positive control and agonist in high-throughput screens (HTS) designed to identify novel IP₃ receptor agonists, antagonists, or allosteric modulators. Its cost-effectiveness relative to caged analogs makes it the reagent of choice for large-scale compound library screens using ⁴⁵Ca²⁺ release or fluorescence-based Ca²⁺ flux assays [2].

IP₃R Ca²⁺ Release Kinetics & Pharmacology

The compound's defined isomeric purity and stereochemical composition (racemic DL-mixture) allow for precise, quantitative investigations into the kinetics, quantal nature, and pharmacological sensitivity of IP₃R-mediated Ca²⁺ release from intracellular stores in permeabilized cells or isolated microsomes [3]. Its use as a reference ligand in radioligand binding displacement assays is essential for characterizing the binding affinities of newly synthesized IP₃ analogs or potential therapeutic candidates targeting the IP₃R [4].

Microinjection into Large Cells

For electrophysiological or Ca²⁺-imaging studies in large cells amenable to direct microinjection, the hexaammonium salt serves as a directly active, non-caged agonist. This bypasses the need for expensive membrane-permeant or photolabile 'caged' derivatives and avoids potential artifacts associated with UV photolysis or esterase activity [5]. The compound's high aqueous solubility facilitates preparation of concentrated injection solutions, enabling precise control over the intracellular dose of active Ins(1,4,5)P₃.

Inositol Phosphate Kinase & Phosphatase Assays

As a defined substrate, DL-myo-inositol 1,4,5-trisphosphate hexaammonium salt is utilized in in vitro enzymatic assays to characterize the kinetic parameters (Km, Vmax) and inhibitor sensitivities of key inositol phosphate-metabolizing enzymes, such as Ins(1,4,5)P₃ 3-kinase and type I 5-phosphatase [6]. Its stable, non-hygroscopic salt form ensures accurate substrate concentration and minimal interference in sensitive coupled-enzyme assays.

Application
Selection Property
Validation Focus
IP₃R modulator screening
Consistent Ca²⁺-mobilizing response
Concentration-response in permeabilized cell platform
IP₃R Ca²⁺ release kinetics
Defined isomeric composition
Radioligand binding displacement and flux assays
Microinjection into large cells
High aqueous solubility, non-caged agonist
Intracellular concentration control without photolysis
Inositol phosphate enzyme assays
Stable, non-hygroscopic substrate
Kinase/phosphatase kinetic parameter validation

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